Valproic acid acyl-D-glucuronide

Description

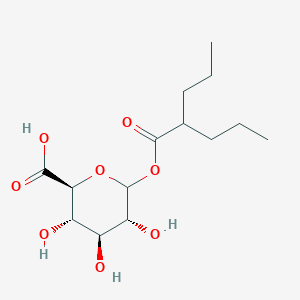

Structure

3D Structure

Properties

Molecular Formula |

C14H24O8 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1 |

InChI Key |

XXKSYIHWRBBHIC-JLERCCTOSA-N |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Formation and Enzymology of Valproic Acid Acyl D Glucuronide

Glucuronidation Pathway of Valproic Acid

Glucuronidation is a crucial Phase II conjugation reaction that converts lipophilic compounds into more water-soluble products, facilitating their excretion. For valproic acid, this process involves the direct attachment of a glucuronic acid moiety to the carboxylic acid group of the parent drug, forming an ester (acyl) glucuronide. nih.gov This biotransformation is a principal route of metabolism for valproic acid. semanticscholar.org

The enzymatic reactions responsible for glucuronidation are carried out by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes are membrane-bound proteins located predominantly on the inner membrane of the endoplasmic reticulum within cells, particularly in the liver. nih.gov This specific subcellular localization is critical for their function, as it allows them to access and metabolize a wide array of both endogenous substances and xenobiotics, such as valproic acid, that are processed within this organelle.

UDP-Glucuronosyltransferase (UGT) Isoform Specificity in Valproic Acid Acyl-D-Glucuronide Synthesis

The synthesis of valproic acid acyl-D-glucuronide is not catalyzed by a single enzyme but by multiple isoforms of the UGT family, each exhibiting different efficiencies and specificities. tandfonline.combohrium.com

A number of UGT isoforms have been identified as being involved in the glucuronidation of valproic acid. In vitro studies using human liver microsomes and recombinant UGT proteins have implicated several enzymes from the UGT1A and UGT2B subfamilies. nih.govpharmgkb.orgresearchgate.net

The primary UGTs responsible for valproic acid metabolism in the liver are considered to be UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. researchgate.nettandfonline.combohrium.com Among these, UGT2B7 and UGT1A6 are often highlighted as the most prominent catalysts. researchgate.nettandfonline.combohrium.com UGT2B7, in particular, has been shown to have the highest activity and intrinsic clearance for valproic acid glucuronidation. nih.govumn.edubohrium.com UGT1A4 is also involved, though it may have lower activity compared to other isoforms. tandfonline.combohrium.com

Other isoforms, such as UGT1A8 and UGT1A10, also catalyze the reaction and may be significant contributors to intestinal glucuronidation. nih.govnih.gov The role of UGT2B15 is debated; while some studies list it as a catalyst, others suggest that valproic acid inhibits UGT2B15 but is not a substrate for it. nih.govpharmgkb.orgnih.govcapes.gov.br Conversely, research indicates that UGT1A1 demonstrates no catalytic activity towards valproic acid. nih.govnih.govumn.edunih.gov

Research has expanded the list of UGT enzymes known to metabolize valproic acid. A key study was the first to report that UGT1A4, UGT1A8, and UGT1A10 are capable of catalyzing the formation of valproic acid acyl-D-glucuronide in vitro. nih.govnih.govumn.edu This finding broadened the understanding of the metabolic pathways for valproic acid, suggesting it is a substrate for a wide range of UGTs. nih.gov The identification of UGT1A8 and UGT1A10 as active catalysts is particularly noteworthy, as these enzymes are primarily expressed in the intestine and could play a role in the pre-systemic metabolism of the drug. nih.gov

The kinetics of valproic acid glucuronidation have been characterized for several UGT isoforms, revealing significant differences in their enzymatic efficiency. The Michaelis-Menten constant (K_m), representing the substrate concentration at half-maximal velocity, is typically high for valproic acid, with reported values for microsomes and expressed UGTs ranging from 2.3 to 5.2 mM. nih.govcapes.gov.br

Studies with recombinant UGTs have helped to delineate the specific contributions of each isoform. UGT2B7 exhibits the highest intrinsic clearance (V_max/K_m), underscoring its major role in the process. nih.govnih.govumn.edu In contrast, isoforms like UGT1A4 have been noted to have lower activity. bohrium.com Research has also identified UGT1A8 and UGT1A10 as having the lowest K_m and highest V_max values among newly tested enzymes, suggesting they are important contributors, particularly in the intestine. nih.gov

Kinetic studies in sheep have demonstrated autoactivation kinetics for the formation of valproic acid glucuronide, a phenomenon where the substrate itself increases the rate of its own metabolism. researchgate.netnih.gov This was observed both in vivo and in vitro in sheep liver microsomes. researchgate.netnih.gov

Below are tables summarizing key kinetic parameters from various studies.

Table 1: Kinetic Parameters of Valproic Acid Glucuronidation in Human Liver Microsomes (HLM) and Recombinant UGTs

Data sourced from a study by Argikar & Remmel (2009).

| Enzyme Source | K_m (mM) | V_max (nmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) (μL/min/mg) |

|---|---|---|---|

| Pooled HLM | 2.4 ± 0.4 | 32.6 ± 0.6 | 13.6 |

| UGT1A3 | 1.8 ± 0.2 | 1.9 ± 0.1 | 1.1 |

| UGT1A4 | 2.3 ± 0.5 | 1.9 ± 0.1 | 0.8 |

| UGT1A8 | 0.7 ± 0.1 | 2.9 ± 0.1 | 4.1 |

| UGT1A9 | 1.7 ± 0.1 | 2.4 ± 0.1 | 1.4 |

| UGT1A10 | 0.8 ± 0.1 | 3.4 ± 0.1 | 4.3 |

Table 2: K_m Values for VPA Glucuronidation by Select UGT Isoforms

Data sourced from a study by Ethell et al. (2003).

| Enzyme/Tissue Source | Apparent K_m (mM) |

|---|---|

| UGT1A6 | 5.2 |

| UGT1A9 | 3.8 |

| UGT2B7 | 2.3 |

| Human Liver Microsomes | 4.8 |

Investigation of Genetic Variations (e.g., Single Nucleotide Variants, SNVs) in UGT Genes and Their Impact on Valproic Acid Glucuronidation

Genetic polymorphisms, particularly single nucleotide variants (SNVs), in the genes encoding UGT enzymes can significantly influence the rate of valproic acid glucuronidation, leading to interindividual variability in VPA plasma concentrations.

Several SNVs in the UGT1A6 gene have been studied for their impact on VPA metabolism. The UGT1A6 T19G polymorphism has been associated with lower plasma concentrations of VPA. tandfonline.comnih.gov Specifically, patients with the TG genotype have been observed to have significantly lower adjusted VPA concentrations compared to those with the wild-type TT genotype. tandfonline.com Similarly, a meta-analysis concluded that homozygous variants of UGT1A6 541A>G and 552A>C are associated with a significantly lower concentration-to-dose ratio of VPA. nih.gov Another study in Chinese epileptic children found that the UGT1A6 rs2070959 (A>G) GG genotype was associated with significantly lower normalized plasma concentrations of VPA compared to the AA genotype. tandfonline.com These findings suggest that these genetic variants may lead to increased enzyme activity and consequently, enhanced VPA glucuronidation. researchgate.net

| UGT1A6 Polymorphism | Genotype | Impact on VPA Concentration | Reference |

| T19G | TG | Lower adjusted VPA concentration vs. TT | tandfonline.com |

| 541A>G | GG (homozygous) | Lower concentration-to-dose ratio vs. wild-type | nih.gov |

| 552A>C | CC (homozygous) | Lower concentration-to-dose ratio vs. wild-type | nih.gov |

| rs2070959 (A>G) | GG | Lower normalized plasma concentration vs. AA | tandfonline.com |

Polymorphisms in the UGT2B7 gene, the primary enzyme responsible for VPA glucuronidation, have also been extensively investigated. A meta-analysis demonstrated that the UGT2B7 G211T and C161T polymorphisms can affect the pharmacokinetics of VPA. nih.gov The G211T polymorphism was associated with adjusted plasma VPA concentrations, with significant differences observed between GG vs. TT and GG vs. GT genotypes. nih.gov The C161T polymorphism also showed a significant association with adjusted plasma VPA concentration (CC vs. CT). nih.gov In contrast, the C802T polymorphism did not show a significant effect on VPA serum concentrations. tandfonline.comnih.gov Another study in Chinese pediatric patients indicated that the UGT2B7 rs7668258 (C>T) TT genotype was associated with a decrease in the normalized plasma concentration of VPA. tandfonline.com However, some studies have reported conflicting results regarding the impact of UGT2B7 polymorphisms on VPA concentrations, suggesting the need for further research in diverse populations. frontiersin.orgnih.gov

| UGT2B7 Polymorphism | Genotype Comparison | Impact on VPA Concentration | Reference |

| G211T | GG vs. TT; GG vs. GT | Associated with adjusted plasma VPA concentration | nih.gov |

| C161T | CC vs. CT | Associated with adjusted plasma VPA concentration | nih.gov |

| C802T | - | No significant effect | tandfonline.comnih.gov |

| rs7668258 (C>T) | TT | Decrease in normalized plasma concentration | tandfonline.com |

Regulation of Valproic Acid Glucuronidation

The process of VPA glucuronidation is subject to regulation through various mechanisms, including enzymatic inhibition and autoactivation.

Enzymatic Inhibition Studies of UDP-Glucuronosyltransferases by Valproic Acid

Valproic acid itself can act as an inhibitor of several UGT enzymes, which can lead to complex drug-drug interactions. In vitro studies have shown that VPA inhibits the activity of specific UGT isoforms with varying mechanisms and potencies.

Valproic acid has been found to inhibit UGT1A9-catalyzed propofol (B549288) glucuronidation in an uncompetitive manner. nih.govresearchgate.net In contrast, it competitively inhibits UGT2B7-catalyzed zidovudine (B1683550) (AZT) glucuronidation, with a reported inhibition constant (Ki) of 1.6 +/- 0.06 mM. nih.gov Interestingly, VPA significantly inhibits UGT2B15-catalyzed steroid and xenobiotic glucuronidation, despite not being a substrate for this particular isoform. nih.gov No significant inhibition of UGT1A1 or UGT1A6 by valproic acid has been observed. nih.gov These findings highlight that the inhibitory effects of VPA on glucuronidation are not solely due to simple competitive inhibition. nih.gov

| UGT Isoform | Substrate Studied | Type of Inhibition by VPA | Ki (mM) | Reference |

| UGT1A9 | Propofol | Uncompetitive | - | nih.govresearchgate.net |

| UGT2B7 | Zidovudine (AZT) | Competitive | 1.6 ± 0.06 | nih.gov |

| UGT2B15 | Steroids/Xenobiotics | Significant Inhibition | - | nih.gov |

| UGT1A1 | - | No significant inhibition | - | nih.gov |

| UGT1A6 | - | No significant inhibition | - | nih.gov |

Autoactivation Kinetics in Valproic Acid Glucuronide Formation

The formation of valproic acid glucuronide exhibits atypical, sigmoidal kinetics, a phenomenon known as autoactivation. This means that at lower substrate concentrations, the rate of the reaction increases more than proportionally with an increase in substrate concentration. This has been demonstrated both in vivo in sheep and in vitro using sheep liver microsomes. nih.gov

In an in vivo study in adult sheep, the Eadie-Hofstee plots for the formation rate of VPA-G were characteristic of autoactivation kinetics. nih.gov The study provided estimates for the apparent maximum velocity of the reaction (Vmax app), the substrate concentration at 50% of Vmax app (S50 app), and the Hill coefficient (n), which is a measure of the sigmoidicity of the curve. nih.gov Similar autoactivation kinetics were observed in vitro with sheep liver microsomes. nih.gov The Hill equation is often used to empirically describe such sigmoidal kinetics. This autoactivation suggests a complex interaction between VPA and the UGT enzymes, where the binding of one VPA molecule may facilitate the binding of subsequent molecules, leading to a cooperative effect.

| Kinetic Parameter | In Vivo (Adult Sheep) | In Vitro (Sheep Liver Microsomes) | Reference |

| Vmax app | 2.10 ± 0.75 µmol/min/kg | - | nih.gov |

| S50 app | 117 ± 56 µM | - | nih.gov |

| Hill Coefficient (n) | 1.34 ± 0.14 | - | nih.gov |

Structural Characterization and Isomerism of Valproic Acid Acyl D Glucuronide

Chemical Structure Elucidation of the 1-O-β-Acyl Glucuronide

The primary metabolite formed through glucuronidation is valproic acid 1-O-β-acyl glucuronide. nih.gov In this molecule, the valproic acid moiety is linked via an ester bond to the anomeric carbon (C-1) of D-glucuronic acid. contaminantdb.ca This conjugation is a key metabolic pathway for VPA. nih.gov The resulting compound belongs to the class of O-glucuronides, where the aglycone (valproic acid) is connected to the glucuronic acid through an O-glycosidic bond. contaminantdb.ca

Table 1: Chemical Properties of Valproic Acid 1-O-β-Acyl Glucuronide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-propylpentanoyl)oxy]oxane-2-carboxylic acid | nih.govdrugbank.com |

| Molecular Formula | C₁₄H₂₄O₈ | nih.govacanthusresearch.com |

| Monoisotopic Mass | 320.147 g/mol | contaminantdb.ca |

| CAS Number | 60113-83-9 | nih.govacanthusresearch.com |

| Synonyms | VPA-G, Valproate glucuronide, 1-O-Valproyl-β-D-glucopyranuronic acid | nih.gov |

The stereochemistry of VPA-G is specific. The glucuronic acid component is in the D-configuration. The linkage to the anomeric carbon (C-1) is in the beta (β) configuration, meaning the ester group is oriented equatorially on the pyranose ring. nih.govdrugbank.com The full stereochemical name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-propylpentanoyl)oxy]oxane-2-carboxylic acid, defines the precise spatial arrangement of the hydroxyl groups on the glucuronic acid ring. nih.gov

Formation and Characterization of Acyl Migratory Isomers (2-O-, 3-O-, and 4-O-Glucuronides)

The 1-O-β-acyl glucuronide of valproic acid is chemically unstable and can undergo non-enzymatic, pH-dependent rearrangement. nih.govnih.gov This process, known as intramolecular acyl migration, involves the transfer of the valproyl group from the C-1 position to the hydroxyl groups at the C-2, C-3, and C-4 positions of the glucuronic acid ring. nih.govresearchgate.net This results in a mixture of β-glucuronidase-resistant isomers. nih.govnih.gov The formation of these isomers is also dependent on time and temperature. nih.gov

The mechanism of acyl migration is a spontaneous chemical reaction that does not require enzymatic catalysis. nih.govresearchgate.net It proceeds through an intramolecular nucleophilic attack by the adjacent hydroxyl group (e.g., at C-2) on the carbonyl carbon of the ester group at C-1. researchgate.netresearchgate.net This attack forms a transient, unstable tetrahedral intermediate. researchgate.net The intermediate then collapses, breaking the original C-1 ester bond and forming a new ester bond at the adjacent hydroxyl group, resulting in the migrated product (e.g., the 2-O-acyl isomer). researchgate.net This process can continue, allowing the acyl group to migrate sequentially around the glucuronic acid ring. researchgate.net The reaction is subject to both acid and base catalysis, with maximum stability for the parent 1-O-β-isomer observed at a pH range of 3-7. nih.gov Outside this range, at both lower and higher pH values, the rearrangement to resistant forms is accelerated. nih.gov

Acyl migration from the 1-O-β position can lead to the formation of 2-O-, 3-O-, and 4-O-acyl isomers. nih.govresearchgate.net The migration pathway is initiated by the shift from the anomeric C-1 position to the C-2 position. researchgate.net From there, further migration can occur to the C-3 and C-4 positions. researchgate.net The formation of these isomers is a key step in a process that can ultimately lead to other degradation products. nih.gov While the specific preferential pathways for VPA-G are part of a general phenomenon observed for many acyl glucuronides, the formation of a mixture of isomers is well-documented. nih.govnih.gov

Table 2: Characteristics of VPA-G and its Acyl Migratory Isomers

| Compound | Position of Valproyl Group | Susceptibility to β-Glucuronidase | Formation |

|---|---|---|---|

| Valproic Acid 1-O-β-Acyl Glucuronide | C-1 (Anomeric Carbon) | Yes | Biosynthetic |

| Acyl Migratory Isomers | C-2, C-3, or C-4 | No | Non-enzymatic rearrangement |

Spectroscopic and Chromatographic Characterization of Valproic Acid Acyl-D-Glucuronide and its Isomers

The separation and identification of VPA-G and its isomers rely on various analytical techniques. High-performance liquid chromatography (HPLC) is a crucial tool for separating the different isomers from each other and from the parent compound. nih.gov

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) have been effectively used to identify the isomers. nih.govufrgs.br For this analysis, the compounds are often converted to their trimethylsilyl (B98337) derivatives. nih.gov Mass spectrometry (MS), including techniques like fast atom bombardment mass spectrometry (FAB-MS), confirms that the isolated rearrangement products are isomers by showing they possess the same molecular mass as the parent VPA-G. nih.gov Nuclear magnetic resonance (¹H-NMR) spectroscopy has also been employed to investigate the kinetics of acyl migration for various glucuronides. tandfonline.com The combination of these chromatographic and spectroscopic methods allows for the definitive characterization of VPA-G and its complex family of isomers. nih.govnih.govnih.gov

Table 3: Analytical Techniques for Characterization

| Technique | Application | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of isomers (as derivatives) | nih.govufrgs.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and quantification | nih.gov |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Confirmation of isomeric mass | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Kinetic studies of acyl migration | tandfonline.com |

Reactivity and Biotransformation of Valproic Acid Acyl D Glucuronide

Chemical Stability and Degradation Pathways

The stability of VPA-G is compromised by its susceptibility to both hydrolysis and intramolecular rearrangement, processes that are heavily influenced by environmental conditions such as pH. nih.govnih.gov

VPA-G can be degraded through hydrolysis, cleaving the ester bond to release valproic acid and D-glucuronic acid. This process occurs both enzymatically and non-enzymatically.

Enzymatic Hydrolysis : In humans, the primary enzyme responsible for VPA-G hydrolysis in the liver cytosol is acylpeptide hydrolase (APEH). nih.gov This enzyme plays a key role in the deconjugation of VPA-G back to its parent form. nih.govnih.gov While VPA-G is a glucuronide conjugate, β-glucuronidase shows minimal activity in hydrolyzing it at physiological pH. nih.gov

Non-Enzymatic Hydrolysis : Chemical hydrolysis of VPA-G can occur, particularly in strong acid or alkali conditions. nih.gov However, under physiological conditions (pH 7.4), non-enzymatic hydrolysis is a minor pathway compared to other degradation processes like acyl migration. nih.gov Studies have shown that after 30 hours at 37°C and pH 7.4, hydrolysis accounts for only about 2% of the degradation of VPA-G. nih.gov

A significant degradation pathway for VPA-G is a non-enzymatic, intramolecular acyl migration. nih.govnih.gov This process involves the transfer of the valproyl group from its biosynthetic position at C-1 of the glucuronic acid moiety to the hydroxyl groups at positions C-2, C-3, or C-4. nih.gov

This rearrangement results in the formation of a mixture of structural isomers that are resistant to hydrolysis by β-glucuronidase. nih.govnih.gov The reaction is time- and temperature-dependent. nih.gov In one study conducted at pH 7.4 and 37°C, the primary reaction of VPA-G was its rearrangement into these β-glucuronidase-resistant forms, accounting for approximately 24% of the compound over a 30-hour period. nih.gov This rearrangement from an acyl-substituted acetal (B89532) (the biosynthetic C-1 ester) to simple esters (C-2, C-3, and C-4 isomers) is a key feature of its chemical reactivity. nih.gov

The stability of VPA-G is highly dependent on the pH of its environment. nih.gov The acyl migration process is catalyzed by both acidic and basic conditions. nih.gov

Stable pH Range : VPA-G is relatively stable in the pH range of 3 to 7. nih.gov Within this range, it remains susceptible to enzymatic hydrolysis by β-glucuronidase, indicating the valproyl group is maintained at the C-1 position. nih.gov

Unstable pH Ranges : At pH values below 3 and between 7 and 11, a significant portion of VPA-G rearranges into its β-glucuronidase-resistant isomers. nih.gov This pH-dependent rearrangement is crucial, as improper handling and storage of biological samples (urine, bile) can lead to the formation of these isomers, complicating analysis that relies on β-glucuronidase hydrolysis for quantification. nih.gov

To mitigate this instability during analysis, quenching incubation reactions with a chilled acidic solvent, such as 2% acetic acid in methanol, helps ensure the glucuronic acid moiety is protonated, thereby reducing its susceptibility to internal rearrangement. nih.gov

pH-Dependent Stability of Valproic Acid Acyl-D-Glucuronide

Summary of VPA-G stability after 3-hour incubation at 37°C at various pH values, based on susceptibility to β-glucuronidase.

| pH Range | Stability Profile | Primary Form | Reference |

|---|---|---|---|

| 0 - 3 | Unstable | Rearrangement to β-glucuronidase-resistant isomers | nih.gov |

| 3 - 7 | Stable | Biosynthetic VPA-G (susceptible to β-glucuronidase) | nih.gov |

| 7 - 11 | Unstable | Rearrangement to β-glucuronidase-resistant isomers | nih.gov |

Formation of Covalent Adducts

VPA-G and its isomers are capable of forming covalent adducts with endogenous macromolecules, a process with potential toxicological implications.

Research indicates that the rearranged isomers of VPA-G are significantly more reactive towards forming covalent adducts with proteins than the parent VPA-G molecule itself. nih.gov When incubated with human serum albumin (HSA) at physiological pH, VPA-G shows negligible covalent binding. nih.gov In contrast, the mixture of β-glucuronidase-resistant isomers (VPA-G-R) demonstrates extensive adduct formation (approximately 7%) and hydrolysis (approximately 27%) under the same conditions. nih.gov This suggests that the rearrangement is a critical prerequisite for significant protein binding. nih.gov

While other reactive metabolites of valproic acid are known to form adducts with glutathione (B108866), current research primarily links these adducts to pathways involving unsaturated metabolites like Δ⁴-VPA, rather than directly from VPA-G. nih.govnih.gov

Reactivity Comparison of VPA-G and its Rearranged Isomers (VPA-G-R)

Comparison of degradation and adduct formation after 30-hour incubation with Human Serum Albumin (HSA) at pH 7.4 and 37°C.

| Compound | Rearrangement to Isomers | Hydrolysis | Covalent Adduct Formation with HSA | Reference |

|---|---|---|---|---|

| VPA-G | ~24% | ~2% | Negligible | nih.gov |

| VPA-G-R | N/A | ~27% | ~7% | nih.gov |

The formation of VPA-protein adducts is thought to occur primarily through an acylation mechanism. nih.gov The evidence does not support a direct transacylation pathway where the valproyl group is transferred from the anomeric C-1 position of VPA-G to a protein nucleophile. nih.gov Such a reaction would be expected to be more favorable for VPA-G than for its rearranged isomers, which is contrary to experimental observations. nih.gov

The proposed mechanism involves two steps:

Rearrangement : The biosynthetic VPA-G first undergoes intramolecular acyl migration to form a mixture of C-2, C-3, and C-4 positional isomers (VPA-G-R). nih.govnih.gov

Acylation : These isomers, which are simple esters, are more electrophilic and can subsequently react with nucleophilic residues (such as lysine) on proteins like albumin, forming a stable amide bond. nih.gov This covalent attachment of the valproyl group to the protein is an acylation reaction.

While glycation (the non-enzymatic reaction of a sugar with a protein) is a theoretical possibility with glucuronide conjugates, the primary mechanism of adduct formation from VPA-G appears to be acylation mediated by its more reactive, rearranged isomers. nih.gov

Identification and Characterization of Protein and Peptide Adducts of Valproic Acid Acyl-D-Glucuronide

The formation of protein adducts by reactive metabolites is a key mechanism in drug-induced toxicities. nih.gov In the case of VPA, its major metabolite, VPA-G, can undergo pH-dependent acyl migration to form β-glucuronidase-resistant isomers. nih.gov While VPA-G itself shows negligible covalent binding to proteins, its rearranged isomers have been found to be more reactive, leading to the formation of VPA-protein adducts. nih.gov

Studies have identified VPA-protein adducts in the plasma of patients undergoing chronic VPA therapy, with a mean concentration of 0.77 ± 0.63 µg VPA equivalents/mL. nih.gov The identification and characterization of these adducts often employ mass spectrometric techniques. nih.govunipd.it These methods allow for the detection of specific modifications on proteins, confirming the covalent attachment of the valproyl moiety. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify the exact sites of adduction on proteins like human serum albumin (HSA). nih.gov The fragmentation patterns observed in MS/MS analysis provide structural information about the adducted peptide, confirming the presence of the VPA-derived modification. nih.gov

It's important to note that the covalent binding is not a result of a direct transacylation from VPA-G but rather from its more reactive rearranged isomers. nih.gov This highlights the complexity of the bioactivation pathway leading to protein adduction. The formation of these adducts can potentially lead to an immune response, although studies have shown that the resulting antibodies in patients on VPA therapy have very low titres, suggesting limited immunogenicity. nih.gov

Table 1: VPA-Protein Adduct Findings

| Parameter | Finding | Reference |

| Adducts in Patients | Found in plasma of patients on chronic VPA therapy. | nih.gov |

| Mean Concentration | 0.77 ± 0.63 µg VPA equivalents/mL of plasma. | nih.gov |

| Reactive Species | Rearranged isomers of VPA-G, not VPA-G itself. | nih.gov |

| Immunogenicity | Low titres of anti-adduct antibodies observed. | nih.gov |

In Vitro Reactivity Assessment Methodologies

To understand the potential for VPA-G to cause toxicity, various in vitro methods are employed to assess its reactivity. These methodologies provide insights into the stability of the glucuronide and its propensity to react with nucleophiles and proteins.

Half-life Determination of 1-O-β-Acyl Glucuronide Disappearance

The chemical stability of an acyl glucuronide is a critical determinant of its reactivity. The disappearance of the 1-O-β-acyl glucuronide isomer of VPA-G is monitored over time under physiological conditions (pH 7.4, 37°C) to determine its half-life. This disappearance is primarily due to two competing reactions: hydrolysis back to the parent drug (VPA) and intramolecular acyl migration to form positional isomers.

Studies have shown that for VPA-G, the predominant reaction is the rearrangement to its β-glucuronidase-resistant isomers, with hydrolysis being a minor pathway. nih.gov The rate of disappearance provides a quantitative measure of the lability of the ester bond and the propensity for the molecule to undergo reactions that can lead to covalent binding.

Quantitative Trapping Assays with Small Molecule Nucleophiles (e.g., Cysteine, Glutathione, Methoxylamine)

To further characterize the reactivity of VPA-G and its isomers, trapping assays using small molecule nucleophiles are performed. These assays quantify the formation of adducts with nucleophiles like cysteine, glutathione (GSH), and methoxylamine. The formation of these adducts mimics the reaction with nucleophilic amino acid residues in proteins.

While direct trapping of VPA-G itself may be limited, its rearranged isomers can react with these nucleophiles. For instance, the formation of glutathione adducts of VPA metabolites has been identified, indicating the generation of electrophilic intermediates. nih.gov These assays provide a more direct measure of the acylating potential of the reactive species derived from VPA-G.

Assessment of Covalent Binding to Model Proteins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is often used as a model protein to assess the covalent binding of reactive metabolites due to its abundance in plasma and its high content of nucleophilic lysine (B10760008) residues. nih.gov In vitro incubations of VPA-G and its rearranged isomers with HSA are conducted to quantify the extent of covalent binding.

Research has demonstrated that while VPA-G shows negligible covalent binding to HSA, its rearranged isomers lead to significant adduct formation. nih.gov In one study, incubation of the rearranged isomers with HSA resulted in approximately 7% covalent adduct formation over 30 hours. nih.gov This covalent binding confirms the potential for VPA-derived species to modify proteins in vivo. The use of radiolabeled VPA or mass spectrometry can be employed to quantify the amount of covalently bound drug.

Table 2: In Vitro Reactivity of VPA-G and its Rearranged Isomers

| Assay | VPA-G Reactivity | Rearranged Isomer Reactivity | Reference |

| Rearrangement | ~24% over 30 hr | - | nih.gov |

| Hydrolysis | ~2% over 30 hr | ~27% over 30 hr (with HSA) | nih.gov |

| Covalent Binding to HSA | Negligible | ~7% over 30 hr | nih.gov |

Contributions to In Vitro Toxicity Mechanisms

The reactivity of VPA-G and its subsequent covalent binding to cellular macromolecules can contribute to in vitro toxicity. Understanding these mechanisms is crucial for assessing the risk associated with VPA therapy.

Evaluation of In Situ Generated Valproic Acid Acyl-D-Glucuronide in Cellular Models

To investigate the toxic potential of VPA-G in a more biologically relevant context, cellular models are utilized where the glucuronide is generated in situ. This is achieved by exposing cells that express the necessary UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A6, to the parent drug, VPA. nih.gov This approach allows for the continuous formation of VPA-G within the cellular environment, mimicking the in vivo metabolic process.

By generating VPA-G in situ, researchers can assess its impact on cellular functions, such as cell viability, mitochondrial function, and the induction of oxidative stress. These studies can help to elucidate the downstream consequences of VPA-G formation and its subsequent reactions within the cell, providing a more comprehensive understanding of its potential contribution to VPA-induced toxicity.

Comparative Studies with Other Acyl Glucuronides in In Vitro Systems

The reactivity of VPA-G has been compared to other acyl glucuronides in various in vitro systems to better understand its potential for covalent binding to proteins, a mechanism implicated in the toxicity of some carboxylic acid drugs. nih.govrsc.org These studies generally indicate that VPA-G is a relatively unreactive acyl glucuronide. nih.gov

One study compared the reactivity of VPA-G with its own rearranged isomers (VPA-G-R). nih.gov In incubations with human serum albumin (HSA) or fresh human plasma, VPA-G itself showed negligible covalent adduct formation over 30 hours. nih.gov In contrast, its rearranged form, VPA-G-R, resulted in extensive hydrolysis and significant protein adduct formation under the same conditions. nih.gov This suggests that the rearranged isomers are more reactive than the parent glucuronide.

| Compound | Medium | Rearrangement | Hydrolysis | Covalent Adduct Formation (with protein) |

|---|---|---|---|---|

| VPA-G | Buffer, HSA, Plasma | ~24% | ~2% | Negligible |

| VPA-G-R | HSA, Plasma | N/A | ~27% | ~7% |

Another comparative study assessed the toxicity of in situ generated VPA-G in sandwich-cultured rat hepatocytes against that of diclofenac (B195802) glucuronide. nih.gov While diclofenac is another nonsteroidal anti-inflammatory drug whose acyl glucuronide is considered reactive, the study found that in situ generated diclofenac glucuronide was not toxic in this specific model. nih.gov Similarly, the results showed that VPA-G was not toxic to the rat hepatocytes, suggesting that glucuronidation of VPA is not a primary mechanism of its hepatotoxicity. nih.gov

Further research compared the degradation half-lives of acyl glucuronides from four different drugs: zomepirac, diflunisal, clofibric acid, and valproic acid. This study highlighted the diverse intrinsic reactivities among acyl glucuronides, with VPA-G being the most stable among the group. researchgate.net

| Drug | Acyl Glucuronide Degradation t1/2 (hours) |

|---|---|

| Zomepirac | 0.5 |

| Diflunisal | 0.6 |

| Clofibric Acid | 3 |

| Valproic Acid | 60 |

In a broader study, VPA was included in a panel of ten carboxylic acid-containing drugs categorized as "safe," "warning," or "withdrawn" to assess the bioactivation potential of their acyl glucuronides. nih.gov The findings were consistent with VPA's classification as a "safe" drug, as its glucuronide did not form glutathione adducts in buffer, unlike the glucuronides of drugs from the "withdrawn" and "warning" categories. nih.gov This supports the idea that despite glucuronidation being a major metabolic pathway for VPA, the resulting VPA-G is not particularly reactive. nih.gov

Analytical Methodologies for Valproic Acid Acyl D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of valproic acid acyl-D-glucuronide, allowing for its separation from the parent drug and other metabolites in complex biological matrices.

While High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of the parent compound, valproic acid, its application for the direct quantification of valproic acid acyl-D-glucuronide is less straightforward. mfd.org.mknih.govnih.gov The glucuronide metabolite often requires more sensitive and selective detection methods due to its concentration levels in biological samples and its structural properties.

However, HPLC forms the core of the separation process in more advanced analytical setups. Reversed-phase chromatography is the most common modality, typically utilizing C18 columns. These columns contain a non-polar stationary phase, which separates compounds based on their hydrophobicity. A polar mobile phase, usually a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. mfd.org.mkijamscr.com The separation of valproic acid and its more polar glucuronide metabolite is achieved by carefully controlling the gradient or isocratic composition of the mobile phase. Due to the limitations of UV detection for this compound, HPLC is almost exclusively coupled with mass spectrometry for robust quantification and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of valproic acid acyl-D-glucuronide in biological matrices. nih.govsynthose.com This technique combines the powerful separation capabilities of liquid chromatography (often ultra-high performance, UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry.

The most widely used mode for quantification is Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). drugbank.com In this approach, the first mass spectrometer (Q1) is set to select the mass-to-charge ratio (m/z) of the deprotonated valproic acid acyl-D-glucuronide molecule (the precursor ion). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the sample. drugbank.com

Research has established specific MRM transitions for the sensitive detection of valproic acid acyl-D-glucuronide, typically using negative electrospray ionization (ESI-). An internal standard, such as a stable isotope-labeled version of the analyte (e.g., [²H₆]-VPA-G), is used to ensure accuracy. synthose.com

Table 1: LC-MS/MS Parameters for Valproic Acid Acyl-D-Glucuronide Quantification

| Parameter | Details | Source(s) |

|---|---|---|

| Chromatography | UHPLC or HPLC | nih.govsynthose.com |

| Column | Reversed-phase C18 (e.g., Waters Acquity UPLC® BEH C18, Agilent RRHD Eclipse Plus C18) | nih.govsynthose.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | synthose.com |

| Detection Mode | Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govsynthose.com |

| Precursor Ion (m/z) | 319.1 or 319.1392 | nih.govsynthose.com |

| Product Ion(s) (m/z) | 142.7, 175.2, or 143.0978 | nih.govsynthose.com |

| Example Transitions | m/z 319.1 → 142.7m/z 319.1 → 175.2m/z 319.1392 → 143.0978 | nih.govsynthose.com |

| Internal Standard | [²H₆]-Valproic acid acyl-D-glucuronide ([²H₆]-VPA-G) | synthose.com |

Spectrometric Techniques for Structural Analysis and Quantification

Spectrometric methods are indispensable for both confirming the chemical structure of valproic acid acyl-D-glucuronide and for its quantification.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for structural elucidation. Beyond its use in quantitative SRM mode, product ion scanning can be employed to characterize the fragmentation pattern of valproic acid acyl-D-glucuronide. In this mode, the precursor ion (m/z 319 in negative mode) is isolated and fragmented, and the mass spectrometer scans for all resulting product ions.

The observed fragments provide structural information. For instance, the transition of m/z 319.1 to 143.1 represents the loss of the glucuronic acid moiety (176 Da) and the formation of the deprotonated valproic acid ion. nih.gov The fragment at m/z 175 corresponds to the glucuronic acid portion itself after losing a hydrogen. synthose.com High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements of both precursor and product ions, which further confirms the elemental composition and increases confidence in the identification.

Table 2: Mass Spectrometric Data for Valproic Acid Acyl-D-Glucuronide

| Technique | Ionization | Precursor Ion (m/z) | Key Product Ions (m/z) | Inferred Structure of Fragment | Source(s) |

|---|---|---|---|---|---|

| Product Ion MS | ESI- | 319.1 | 143.1 | Deprotonated Valproic Acid | nih.gov |

| Product Ion MS | ESI- | 319.1 | 175.2 | Deprotonated Glucuronic Acid Moiety | synthose.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of valproic acid acyl-D-glucuronide. While mass spectrometry provides information on mass and fragmentation, NMR elucidates the precise arrangement of atoms and their connectivity within the molecule.

Proton NMR (¹H NMR) is used to identify the compound in biological samples like urine and to confirm the identity and purity of synthesized standards. synthose.comnih.govnih.gov More advanced, two-dimensional (2D) NMR techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for detailed structural assignment. nih.gov These methods allow researchers to map the correlations between protons and carbons in the molecule, confirming the ester linkage between the carboxyl group of valproic acid and the C-1 hydroxyl group of the D-glucuronic acid moiety, which is characteristic of an acyl glucuronide. Quantification can also be achieved by integrating the peak areas in the ¹H NMR spectrum. nih.gov

Preparation of Authentic Valproic Acid Acyl-D-Glucuronide Standards for Research

The availability of pure, authentic standards is a prerequisite for accurate quantification and toxicological studies. Since acyl glucuronides are often chemically unstable, their synthesis requires careful chemical strategies.

One reported method involves a multi-step synthesis. nih.gov First, glucuronic acid is reacted with tetrabutyl ammonium (B1175870) hydroxide (B78521) to form tetrabutyl ammonium glucuronate, a key intermediate. Separately, valproic acid is activated by reacting it with carbonyldiimidazole (CDI) to form a valproic acid-imidazole intermediate. Finally, the two intermediates are reacted in the presence of a base like sodium hydride to form the desired valproic acid acyl-D-glucuronide. nih.gov

A more classical approach to synthesizing O-glucuronides is the Koenigs-Knorr reaction. wikipedia.org This method typically involves reacting a protected glycosyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, with the aglycone (valproic acid) in the presence of a promoter, often a silver or mercury salt. wikipedia.orgresearchgate.net This is followed by deprotection steps to yield the final product. The use of protecting groups on the glucuronic acid moiety is essential to ensure the correct regioselectivity and to prevent unwanted side reactions during the coupling process.

Chemical Synthesis Strategies and Optimization

The chemical synthesis of acyl glucuronides like VPA-G presents notable challenges. These molecules are known for their low hydrolytic stability and a tendency to undergo molecular rearrangement, which complicates their synthesis and purification. nih.gov The process often involves a series of protection and deprotection steps to yield the final product. nih.gov

A classical approach to synthesizing the parent compound, valproic acid, involves malonate synthesis, which can be optimized to improve yields and shorten reaction times. researchgate.net This typically starts with a diethyl malonate or a similar ester, which is alkylated and subsequently hydrolyzed and decarboxylated. One optimized method involves the hydrolysis of dipropyl 2,2-dipropyl malonate using potassium hydroxide, followed by neutralization with hydrochloric acid to crystallize 2,2-dipropyl malonic acid, which is then decarboxylated to yield valproic acid. researchgate.net

For the glucuronidation step, researchers have adapted and modified existing methods. One such method, previously used for synthesizing retinoic acid glucuronide, has been successfully applied to produce VPA-G. nih.gov While specific details of the multi-step process are proprietary to synthesis labs, the general strategy involves protecting the hydroxyl groups of the glucuronic acid moiety, coupling it with valproic acid, and then carefully deprotecting it to yield VPA-G. nih.gov Optimization of the synthesis for the precursor, sodium valproate, focuses on controlling reaction conditions such as temperature, pH, and the presence of catalysts to maximize purity and yield. e3s-conferences.org For instance, the neutralization of valproic acid with sodium hydroxide requires careful pH adjustment to a range of 8 to 10 to ensure the stability of the resulting salt. e3s-conferences.org

Due to its hygroscopic nature and sensitivity to basic solutions, synthesized VPA-G must be stored at low temperatures, typically between 0 to -20 °C, and protected from moisture to prevent degradation. synthose.com

Biosynthetic Approaches using Liver Microsomes or Recombinant Enzymes

Biosynthetic methods offer an alternative for producing VPA-G and are crucial for studying its formation kinetics and the enzymes involved. This approach primarily utilizes liver microsomes or specific recombinant UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation is a key Phase II metabolic reaction where a glucuronic acid moiety is transferred from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, making it more water-soluble for excretion. hmdb.cawikipedia.org

Human Liver Microsomes (HLMs)

Incubation of valproic acid with HLMs allows for the study of VPA-G formation in a system that contains a mixture of relevant drug-metabolizing enzymes. Studies using HLMs have shown significant interindividual variability in the rate of VPA-G formation. For example, at a 1 mM VPA substrate concentration, the formation rate of VPA-G in a bank of HLM samples ranged from 6.0 to 53.4 nmol/min/mg protein. nih.govnih.gov Kinetic studies with HLMs have determined high Michaelis-Menten constant (Km) values, typically in the range of 2.3-5.2 mM, indicating relatively low enzyme affinity for VPA. nih.gov

Recombinant UGT Enzymes

To identify the specific enzymes responsible for VPA glucuronidation, researchers use recombinant UGTs expressed in cell systems like Sf9 insect cells. bioivt.com These studies have identified several UGT isoforms that catalyze the formation of VPA-G.

Key findings from research with recombinant UGTs include:

Major Contributing Enzymes : UGT2B7 has been consistently identified as having the highest intrinsic clearance (Vmax/Km) for VPA glucuronidation. nih.govnih.gov UGT1A3 and UGT1A9 also contribute significantly to this metabolic pathway. nih.govnih.gov

Newly Identified Enzymes : Research has expanded the list of enzymes capable of this reaction, identifying UGT1A4, UGT1A8, and UGT1A10 as also being able to form VPA-G in vitro. nih.govnih.gov

Enzymes with No Activity : UGT1A1 has been shown to have no demonstrable activity towards valproic acid glucuronidation. nih.govnih.govnih.gov

Tissue-Specific Roles : UGT1A8 and UGT1A10, which exhibit low Km and high Vmax values, may be significant contributors to the intestinal glucuronidation of VPA in vivo. nih.gov

The kinetic parameters for VPA glucuronidation by various UGT isoforms are summarized below.

Table 1: Kinetic Parameters of Recombinant UGT Isoforms for VPA Glucuronidation

| Enzyme | Km (mM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Reference |

|---|---|---|---|---|

| UGT1A3 | ~2.5 | Data not specified | Lower than UGT2B7 | nih.gov |

| UGT1A4 | ~2.5 | Data not specified | Lower than UGT2B7 | nih.gov |

| UGT1A6 | 2.3 - 5.2 | Data not specified | Data not specified | nih.gov |

| UGT1A8 | Low | High | Data not specified | nih.gov |

| UGT1A9 | 2.3 - 5.2 | Data not specified | Lower than UGT2B7 | nih.govnih.gov |

| UGT1A10 | Low | High | Data not specified | nih.gov |

| UGT2B7 | 2.3 - 5.2 | Data not specified | Highest among tested UGTs | nih.govnih.govnih.gov |

| UGT2B15 | Not a substrate | Not applicable | Not applicable | nih.gov |

Note: Specific Vmax and Intrinsic Clearance values are often presented comparatively in the literature rather than as absolute numbers across all studies.

Studies utilizing sandwich-cultured rat hepatocytes have also served as a valuable in vitro model to investigate the formation of VPA-G and its subsequent effects within a cellular environment. nih.govnih.gov These biosynthetic approaches are essential for understanding the metabolic profile of valproic acid and the factors influencing the production of its primary glucuronide metabolite.

Comparative Biochemistry and in Vitro Modeling of Valproic Acid Acyl D Glucuronide

Species-Specific Differences in Valproic Acid Glucuronidation Enzymes (e.g., Human vs. Sheep, Rat)

The glucuronidation of valproic acid (VPA), a primary metabolic pathway, is subject to significant species-specific variation in terms of the UDP-glucuronosyltransferase (UGT) enzymes involved and their catalytic efficiencies. In humans, glucuronidation accounts for a substantial portion of VPA elimination, with the formation of valproic acid acyl-D-glucuronide (VPA-G) being a major metabolic route. nih.gov Reaction phenotyping studies using human liver microsomes and recombinant human UGTs have identified several key enzymes responsible for this conjugation. UGT2B7 is recognized as having the highest intrinsic clearance for VPA glucuronidation. nih.gov Additionally, UGT1A4, UGT1A8, UGT1A9, and UGT1A10 have been shown to catalyze the formation of VPA-G in vitro, while UGT1A1 shows no activity. nih.govresearchgate.net The kinetics of VPA glucuronidation in human liver microsomes are characterized by high Km values, typically in the millimolar range. researchgate.net

In contrast, studies with rat liver microsomes also demonstrate the capacity to form VPA-G, but the specific UGT isoforms and their relative contributions can differ from humans. nih.govplos.org For example, while human UGT1A family members are involved, interspecies differences in isoform composition, expression levels, and catalytic activities are well-documented for the UGT superfamily. researchgate.netnel.edu The glucuronidation of other xenobiotics in rats, such as resveratrol (B1683913), shows a preference for conjugation at different positions compared to humans and dogs, highlighting that animal models must be chosen carefully. nih.gov For instance, in the case of resveratrol glucuronidation, the dog was found to be the animal model that most closely represents the metabolic profile in humans. nih.gov Such species differences are critical when extrapolating metabolic data from animal models to predict human pharmacokinetics. researchgate.net While specific data on sheep is less prevalent in the literature, the documented variations between humans, rats, dogs, and monkeys underscore the principle that UGT substrate specificity does not always translate directly across species. nel.edunih.gov

In Vitro Hepatocyte and Microsomal Models for Valproic Acid Acyl-D-Glucuronide Research

Application of Human and Animal Liver Microsomes in Reaction Phenotyping

Human and animal liver microsomes are fundamental tools for the in vitro investigation of drug metabolism, particularly for reaction phenotyping to identify the specific enzymes responsible for a metabolite's formation. visikol.comresearchgate.net Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov For Valproic acid acyl-D-glucuronide, incubation of VPA with human liver microsomes (HLMs) in the presence of the cofactor UDP-glucuronic acid allows for the measurement of VPA-G formation rates. nih.gov

These experiments are central to reaction phenotyping. visikol.com By using a panel of recombinant, cDNA-expressed human UGTs, researchers can screen individual enzymes for their ability to form VPA-G. This approach has successfully identified UGT2B7, UGT1A4, UGT1A8, UGT1A9, and UGT1A10 as catalysts for VPA glucuronidation. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for each active enzyme and for pooled liver microsomes, allowing for the calculation of intrinsic clearance (Vmax/Km). nih.govnih.gov This data helps to pinpoint which isoforms have the most significant contribution to the metabolite's formation under physiological conditions. nih.gov Studies have shown that UGT2B7 possesses the highest intrinsic clearance for VPA glucuronidation among the tested isoforms. nih.gov Animal liver microsomes, such as those from rats, are used in a comparative manner to understand species differences in metabolic pathways, which is crucial for preclinical drug development. plos.orgresearchgate.net

Table 1: In Vitro Kinetic Parameters for Valproic Acid Glucuronidation by Human UGT Isoforms This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (Average) | 2.3 - 5.2 | 25.4 (at 1mM VPA) | Not explicitly calculated | nih.govresearchgate.net |

| UGT1A4 | N/A | N/A | Lower than UGT2B7 | nih.gov |

| UGT1A8 | N/A | N/A | Lower than UGT2B7 | nih.gov |

| UGT1A9 | High Km | Uncompetitive Inhibition Noted | Lower than UGT2B7 | researchgate.net |

| UGT1A10 | N/A | N/A | Lower than UGT2B7 | nih.gov |

| UGT2B7 | 1.6 (as inhibitor Ki) | N/A | Highest | nih.govresearchgate.net |

| UGT1A1 | No Activity | No Activity | No Activity | nih.gov |

N/A: Data not available in the provided search results. The table reflects that while these enzymes are identified as active, specific kinetic constants were not detailed in all cited sources, with UGT2B7 being highlighted as the most efficient.

Use of Sandwich-Cultured Hepatocytes in Mechanistic Biotransformation and Reactivity Studies

Sandwich-cultured hepatocytes (SCHs) represent a more physiologically relevant in vitro model compared to microsomes because they are intact cells that retain their polarity, forming functional bile canalicular networks. nih.govnih.govfacellitate.com This three-dimensional culture system, where hepatocytes are cultured between two layers of an extracellular matrix like collagen, maintains metabolic competence and proper localization of uptake and efflux transporters for extended periods. nih.govfacellitate.com

For VPA research, SCHs are particularly valuable for mechanistic studies of biotransformation and the subsequent fate of metabolites like VPA-G. ubc.ca Unlike microsomes, which only contain phase I and phase II enzymes, hepatocytes possess the full complement of enzymes, cofactors, and transport proteins. researchgate.netdoi.org This allows researchers to investigate the entire metabolic sequence: uptake of the parent drug (VPA) into the hepatocyte, its conjugation to VPA-G by UGTs, and the subsequent efflux of VPA-G from the cell into either the culture medium (representing sinusoidal efflux into blood) or the bile canaliculi. nih.govdoi.org Studies using sandwich-cultured rat hepatocytes have been conducted to investigate the biotransformation of VPA and the potential role of its metabolites, including VPA-G, in hepatotoxicity mechanisms. ubc.ca This model enables the study of enzyme-transporter interplay and can provide insights into processes like biliary excretion and the intracellular accumulation of potentially reactive metabolites. nih.govnih.gov

Structure-Reactivity Relationships of Acyl Glucuronides: General Principles Applied to Valproic Acid Acyl-D-Glucuronide

Acyl glucuronides are a class of metabolites known for their chemical reactivity, which is implicated in the potential for covalent binding to proteins. nih.govnih.gov This reactivity is primarily governed by the structure of the parent carboxylic acid (the aglycone), which influences the stability of the 1-β-O-acyl ester linkage. acs.orgnih.gov The degradation of these metabolites can occur via hydrolysis back to the parent drug and glucuronic acid, or through intramolecular acyl migration, where the acyl group moves from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid moiety. nih.govrsc.org This reactivity is heavily influenced by both electronic and steric factors.

Role of Electronic Properties (e.g., Carbonyl Carbon Electrophilicity) on Reactivity

The electronic properties of the aglycone play a critical role in determining the reactivity of the acyl glucuronide. nih.gov The central factor is the electrophilicity of the carbonyl carbon in the ester linkage. acs.org When the aglycone structure contains electron-withdrawing groups, it increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. acs.org This enhanced electrophilicity facilitates nucleophilic attack, whether by water (hydrolysis) or by the adjacent hydroxyl groups on the glucuronic acid ring (acyl migration), leading to a faster degradation rate and lower stability. acs.orgrsc.org

Researchers have established quantitative structure-reactivity relationships (QSAR) by correlating degradation rate constants with electronic descriptors. nih.govacs.org For example, the degradation rates of various acyl glucuronides have been shown to correlate well with the pKa of the parent carboxylic acid and with Hammett's sigma constants for substituted benzoic acids. nih.govnih.gov A lower pKa (stronger acid) generally corresponds to a more reactive acyl glucuronide. acs.org For Valproic acid, which is a branched-chain aliphatic carboxylic acid with a pKa of approximately 4.8, its electronic structure lacks strong electron-withdrawing groups, suggesting a moderate intrinsic electronic reactivity compared to aromatic acids with such substituents. nih.gov

Influence of Steric Features on Acyl Glucuronide Stability and Rearrangement

Steric hindrance around the ester linkage is another major determinant of acyl glucuronide stability. nih.govacs.org Bulky substituents on the carbon atom adjacent (alpha) to the carbonyl group can physically obstruct the approach of nucleophiles, including the glucuronic acid's own hydroxyl groups. acs.org This steric shield slows down the rates of both hydrolysis and, more significantly, intramolecular acyl migration. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying valproic acid acyl-D-glucuronide in biological samples?

- Methodological Answer : Reverse-phase HPLC with gradient elution (e.g., Zorbax Eclipse-XDB-C8 column) is widely used, validated for simultaneous quantification of valproic acid, its glucuronides, and isomers. Detection limits for acyl glucuronides can reach 0.04 mg/L, with recoveries >95% when using acidified storage conditions to prevent hydrolysis. Cross-validation with mass spectrometry (MS) or nuclear magnetic resonance (HNMR) is critical to confirm structural integrity .

Q. How should researchers handle valproic acid acyl-D-glucuronide to ensure stability during sample collection and storage?

- Methodological Answer : Acyl glucuronides are pH- and temperature-sensitive. Samples must be acidified (pH ~2.5) immediately post-collection to inhibit hydrolysis and stored at -20°C. Stability studies indicate degradation occurs within 24 hours at room temperature or 30 days at 4°C. Use of protease inhibitors is unnecessary, but pH control is paramount .

Q. What is the physiological role of valproic acid acyl-D-glucuronide in drug metabolism?

- Methodological Answer : As a Phase II metabolite, it facilitates valproic acid elimination via glucuronidation. However, unlike detoxification pathways, acyl glucuronides may exhibit reactivity, forming covalent adducts with plasma proteins (e.g., albumin) in vitro. Researchers should assess urinary vs. biliary excretion ratios in preclinical models to clarify elimination routes .

Advanced Research Questions

Q. How does valproic acid acyl-D-glucuronide contribute to drug toxicity mechanisms in vivo?

- Methodological Answer : In vitro studies suggest its reactivity leads to protein adducts, potentially triggering immune responses (e.g., antibodies detected via ELISA). However, in vivo evidence is limited. Researchers should combine adduct quantification (via immunoblotting) with histopathological assessments in liver/kidney tissues to evaluate toxicity. Note that clinical toxicity may not correlate directly with acyl glucuronide levels due to rapid hydrolysis .

Q. What experimental designs are optimal for studying drug interactions affecting valproic acid acyl-D-glucuronide pharmacokinetics?

- Methodological Answer : Co-administration with carbapenems (e.g., ertapenem) reduces valproic acid serum levels by inhibiting glucuronide hydrolysis. Use crossover studies with staggered dosing (e.g., 3-hour separation between valproic acid and interacting drugs) to mitigate confounding. Pharmacokinetic models should incorporate enzyme kinetics (e.g., UDP-glucuronosyltransferase isoforms) and hydrolysis rates from microsomal assays .

Q. How can researchers resolve contradictions in clinical data on valproic acid’s neuroprotective effects versus toxicity?

- Methodological Answer : Discrepancies in clinical trials (e.g., agitation reduction vs. inefficacy in cognitive decline) may stem from study design variability. Stratify patient cohorts by disease stage (e.g., early vs. late Alzheimer’s) and monitor acyl glucuronide-protein adducts longitudinally. Meta-analyses should control for covariates like dosage (monotherapy vs. combination) and primary endpoints (e.g., behavioral vs. biochemical markers) .

Q. What considerations are critical when designing in vitro assays to model acyl glucuronide instability or isomerization?

- Methodological Answer : Acyl migration (isomerization) occurs under neutral/basic conditions. Use buffered solutions at pH 5–6 to mimic physiological conditions and track isomer formation via time-course HPLC. For cell-based assays, validate glucuronide stability in culture media and confirm intracellular adduct formation with fluorescence-labeled probes .

Methodological Best Practices

- Data Validation : Cross-validate acyl glucuronide quantification using orthogonal techniques (e.g., HPLC + LC-MS/MS) to distinguish isomers and hydrolysis products .

- Clinical Correlation : In longitudinal studies, pair plasma glucuronide levels with urinary excretion rates to assess metabolic clearance efficiency .

- Toxicity Screening : Prioritize in vitro hepatocyte models expressing high UDP-glucuronosyltransferase activity to simulate adduct formation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.